Ammoniumdithiocarbamat

Übersicht

Beschreibung

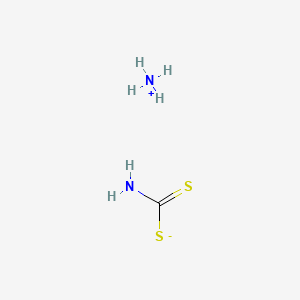

Ammonium dithiocarbamate is an intermediate in synthesizing [6R- [6α,7β (Z)]]-7- [ [ (2-Amino-4-thiazolyl) (methoxyimino)acetyl]amino]-3- [ [ [4- (2-carboxyethyl)-2-thiazolyl]thio]methyl]-8-oxo-5-thia-1-azabicyclo [4.2.0]oct-2-ene-2-carboxylic Acid, an isomer of the antibiotic Cefodizime . It appears as yellow crystals and is soluble in water .

Synthesis Analysis

Dithiocarbamates, including Ammonium dithiocarbamate, are generated by the reaction of primary and secondary amines with carbon disulfide under alkaline conditions . The synthesis could be effected without a catalyst or in the presence of an appropriate alkali .

Molecular Structure Analysis

The molecular formula of Ammonium dithiocarbamate is CH6N2S2 . The molecular weight is 110.21 g/mol .

Chemical Reactions Analysis

Dithiocarbamates, including Ammonium dithiocarbamate, are compounds formed from the reaction of either a primary or secondary amines with cold carbon (IV) sulfide in basic media . The basic medium can either be a weak base (ammonia solution) or strong bases (sodium hydroxide and potassium hydroxide) .

Physical And Chemical Properties Analysis

Ammonium dithiocarbamate appears as yellow crystals . It is soluble in water . The molecular weight is 110.21 g/mol .

Wissenschaftliche Forschungsanwendungen

Antikrebsforschung

Ammoniumdithiocarbamate-Verbindungen haben in der Antikrebsforschung vielversprechend gezeigt, da sie Enzyme wie Katalase hemmen können, die für das Tumorwachstum verantwortlich sind. Diese Verbindungen werden auf ihr Potenzial als Antikrebsmittel untersucht, insbesondere bei der Bildung stabiler Komplexe mit Metallen, die Krebszellen angreifen können . Organozinn(IV)-Dithiocarbamate-Komplexe beispielsweise besitzen einzigartige stereoelektronische Eigenschaften, die beim Transport von Molekülen zu Zielstellen und bei der Verlängerung ihrer Verweildauer hilfreich sein können, was in der medizinischen Chemie entscheidend ist .

Schwermetallchelatisierung

Die Chelatbildungsfähigkeit von Dithiocarbamaten macht sie für die Bekämpfung der Schwermetallverschmutzung geeignet. Ammoniumdithiocarbamat kann Chelatkomplexe mit Metallionen bilden, die dann eluiert und atomisiert werden können, um sie weiter zu analysieren oder aus der Umwelt zu entfernen .

Synthese von Nanopartikeln und Nanocomposites

Dithiocarbamate dienen als Vorläufer bei der Synthese von Nanopartikeln und Nanocomposites. Die Herausforderungen, die während des Syntheseprozesses auftreten, und die Mechanismen zur Überwindung dieser Herausforderungen sind entscheidend, um in diesem Bereich genaue Ergebnisse zu erzielen .

Antimikrobielle Studien

In-vitro-Studien haben this compound zur Bewertung der antibakteriellen und antifungalen Aktivität gegen verschiedene Krankheitserreger eingesetzt. Der Ligand und seine Komplexe werden auf ihre Wirksamkeit bei der Hemmung des mikrobiellen Wachstums getestet .

Übergangsmetallkomplexe

Die Fähigkeit von Dithiocarbamate-Liganden, stabile Komplexe mit Übergangsmetallen zu bilden, wird in verschiedenen Anwendungen genutzt, einschließlich der Synthese anderer nützlicher Verbindungen .

Wirkmechanismus

Target of Action

Ammonium dithiocarbamate (ADTC) primarily targets metal ions, forming stable complexes with them . This chelating ability has been utilized in numerous applications . The compound’s strong metal binding capacity allows it to act as an enzyme inhibitor , inhibiting catalase, an enzyme responsible for cancer growth .

Mode of Action

ADTC interacts with its targets by sharing electrons between the metal ions, sulfur atoms, and nitrogen atoms . This interaction results in the formation of metal complexes that are insoluble in water , making ADTC a potent heavy metal chelator . The compound can also inhibit the role of NF-jB by inhibiting IjB phosphorylation, thus blocking NF-jB translocation to the nucleus .

Biochemical Pathways

The primary biochemical pathway affected by ADTC involves the inhibition of catalytic and regulatory thiol groups of cytoplasm constituents . This inhibition disrupts normal cellular processes, leading to various downstream effects. For instance, in the context of cancer growth, the inhibition of catalase can potentially slow down or halt the proliferation of cancer cells .

Pharmacokinetics

Given its strong chelating ability and its tendency to form insoluble complexes with metal ions , it can be inferred that these properties could influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of ADTC’s action are primarily seen in its ability to inhibit enzymes and form stable complexes with metal ions . This can lead to the disruption of normal cellular processes, potentially slowing down or halting the growth of cancer cells . Additionally, ADTC can inhibit the role of NF-jB, reducing the expression of downstream cytokines involved in the pathogenesis of immunological liver injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ADTC. For instance, its environmental degradation in air, water, and soil is relatively rapid due to photolysis and/or hydrolysis . This means that environmental conditions such as light exposure and pH could potentially affect the stability and efficacy of ADTC. Furthermore, the presence of metal ions in the environment can influence the action of ADTC due to its strong metal binding capacity .

Safety and Hazards

Zukünftige Richtungen

Dithiocarbamates, including Ammonium dithiocarbamate, have been used in numerous applications due to their ability to form stable complexes with transition metals . They have been used as enzyme inhibitors and for the treatment of HIV and other diseases . They have also been used in the industry as vulcanization accelerators, froth flotation collectors, antifouling, coatings, lubricant additives, and sensors . Future research may focus on their potential uses in agriculture and remediation of heavy metals .

Biochemische Analyse

Biochemical Properties

Ammonium dithiocarbamate plays a significant role in biochemical reactions, primarily due to its strong metal-binding capabilities. It interacts with various enzymes and proteins, particularly those containing thiol groups. The compound forms stable complexes with metals such as copper, iron, and zinc, which can inhibit or activate enzymatic activities. For example, ammonium dithiocarbamate can inhibit catalase, an enzyme responsible for breaking down hydrogen peroxide, by binding to its active site . This interaction can lead to the accumulation of hydrogen peroxide, affecting cellular redox balance.

Cellular Effects

Ammonium dithiocarbamate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress by inhibiting antioxidant enzymes like catalase, leading to the generation of reactive oxygen species (ROS). This oxidative stress can activate signaling pathways such as the MAPK pathway, which regulates cell proliferation, differentiation, and apoptosis . Additionally, ammonium dithiocarbamate has been shown to affect gene expression by modulating transcription factors involved in stress responses.

Molecular Mechanism

The molecular mechanism of ammonium dithiocarbamate involves its ability to bind to metal ions and thiol groups in proteins. This binding can inhibit or activate enzymes by altering their conformation and catalytic activity. For instance, the compound can inhibit metalloproteases by chelating the metal ions required for their activity . Furthermore, ammonium dithiocarbamate can induce changes in gene expression by affecting the activity of transcription factors that respond to oxidative stress.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ammonium dithiocarbamate can change over time due to its stability and degradation. The compound is relatively stable under acidic conditions but can decompose in the presence of strong bases or heat . Over time, the degradation products of ammonium dithiocarbamate can influence cellular functions differently. Long-term exposure to the compound in in vitro studies has shown sustained oxidative stress and alterations in cellular metabolism.

Dosage Effects in Animal Models

The effects of ammonium dithiocarbamate vary with different dosages in animal models. At low doses, the compound can act as an antioxidant by scavenging free radicals. At higher doses, it can induce toxicity by generating excessive ROS and inhibiting critical enzymes . In animal studies, high doses of ammonium dithiocarbamate have been associated with adverse effects on the reproductive and endocrine systems, as well as the thyroid gland .

Metabolic Pathways

Ammonium dithiocarbamate is involved in various metabolic pathways, particularly those related to sulfur metabolism. The compound can interact with enzymes involved in the synthesis and degradation of sulfur-containing amino acids and cofactors . Additionally, ammonium dithiocarbamate can affect metabolic flux by altering the levels of key metabolites, such as glutathione, which plays a crucial role in cellular redox balance.

Transport and Distribution

Within cells and tissues, ammonium dithiocarbamate is transported and distributed through interactions with specific transporters and binding proteins. The compound can be taken up by cells via ammonium transporters and distributed to various cellular compartments . Its localization and accumulation can influence its activity and function, particularly in tissues with high metabolic rates.

Subcellular Localization

Ammonium dithiocarbamate is localized in various subcellular compartments, including the cytoplasm, mitochondria, and lysosomes. The compound’s activity can be influenced by its subcellular localization, as it can interact with different biomolecules in each compartment . For example, in mitochondria, ammonium dithiocarbamate can affect the electron transport chain and ATP production by interacting with mitochondrial enzymes.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Ammonium dithiocarbamate can be achieved through the reaction of carbon disulfide with aqueous ammonia followed by acidification with hydrochloric acid.", "Starting Materials": [ "Carbon disulfide", "Aqueous ammonia", "Hydrochloric acid" ], "Reaction": [ "Carbon disulfide is added dropwise to aqueous ammonia with constant stirring.", "The resulting mixture is heated to 60-70°C and stirred for 1-2 hours.", "The mixture is then cooled to room temperature and acidified with hydrochloric acid.", "The precipitated Ammonium dithiocarbamate is filtered, washed with water, and dried." ] } | |

CAS-Nummer |

513-74-6 |

Molekularformel |

CH6N2S2 |

Molekulargewicht |

110.21 g/mol |

IUPAC-Name |

azane;carbamodithioic acid |

InChI |

InChI=1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3 |

InChI-Schlüssel |

DCYNAHFAQKMWDW-UHFFFAOYSA-N |

SMILES |

C(=S)(N)[S-].[NH4+] |

Kanonische SMILES |

C(=S)(N)S.N |

Color/Form |

YELLOW LUSTROUS ORTHORHOMBIC CRYSTALS WHEN FRESH |

Dichte |

1.451 @ 20 °C/4 °C |

melting_point |

99 °C |

Andere CAS-Nummern |

513-74-6 |

Piktogramme |

Flammable |

Haltbarkeit |

DECOMP IN AIR |

Löslichkeit |

SOL IN WATER |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

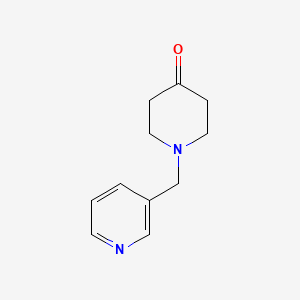

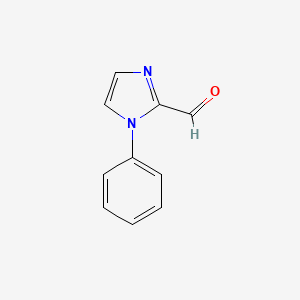

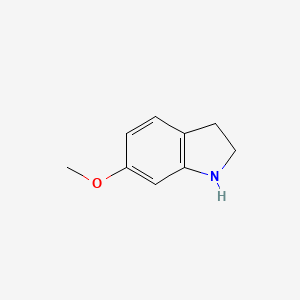

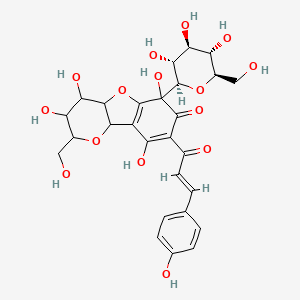

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of ammonium dithiocarbamate?

A1: Ammonium dithiocarbamate has the molecular formula CH6N2S2 and a molecular weight of 106.19 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize ammonium dithiocarbamate?

A2: Common techniques include NMR spectroscopy, Fourier transform infrared spectroscopy (FTIR), and mass spectrometry. FTIR can identify characteristic functional groups, while NMR provides insights into the compound's structure and dynamics. Mass spectrometry helps determine the molecular weight and fragmentation patterns. [, , , ]

Q3: Are there any crystallographic studies on ammonium dithiocarbamate derivatives?

A3: Yes, a study examined the crystal structure of mercury(II) dithiocarbamate, formed by reacting ammonium dithiocarbamate with a mercury salt. The study revealed a two-dimensional polymeric network structure with bridging dithiocarbamate ligands. []

Q4: How does the stability of ammonium dithiocarbamate-based ionic liquids change over time?

A4: Research indicates that while ammonium dithiocarbamate-based ionic liquids exhibit promising friction-reducing characteristics as lubricant additives, these properties diminish after long-term storage due to the degradation of the ionic liquids. []

Q5: Can ammonium dithiocarbamate be used to modify the properties of polymers?

A5: Yes, studies have shown that ammonium dithiocarbamate can react with CO2 or CS2 to form ammonium carbamates and ammonium dithiocarbamates. When incorporated into amino-functionalized polysiloxanes, these adducts introduce ionic crosslinks, dramatically altering the polymer's thermal, rheological, and adhesive properties. These modifications are reversible, allowing for the tuning of material properties. []

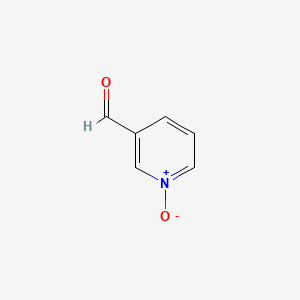

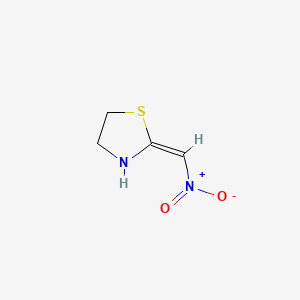

Q6: How is ammonium dithiocarbamate utilized in the synthesis of 2-mercaptothiazoles?

A6: Ammonium dithiocarbamate serves as a key reagent in various approaches to synthesizing 2-mercaptothiazoles. It can react with alkynyl(phenyl)iodonium salts [], α-tosylated ketones [], or halogenated levulinic acid esters [] to produce the desired 2-mercaptothiazole derivatives.

Q7: Can ammonium dithiocarbamate be used to synthesize compounds other than thiazoles?

A7: Yes, its versatility extends to forming a range of heterocyclic compounds. For instance, it reacts with acetylenic ketones to yield β-hydroxy-α-thiobenzoylstyrene derivatives and β,β'-di(α-aroylstyryl) sulfides. [] Additionally, it can participate in reactions leading to thioureas [], bis-thiazolidinones, and bis-thiazoles. []

Q8: Is ammonium dithiocarbamate involved in any photochemical reactions?

A8: Quaternary ammonium dithiocarbamates function as photobase generators, decomposing upon light exposure to release basic compounds like triethylenediamine. This property makes them valuable in applications such as the photoinitiated thermal crosslinking of polymers like poly(glycidyl methacrylate). []

Q9: Have computational methods been applied to study ammonium dithiocarbamate and its derivatives?

A9: Density Functional Theory (DFT) and Hartree Fock (HF) calculations, using basis sets like 6-311G(d,p), have been employed to investigate the thermodynamic parameters of ammonium dithiocarbamate derivatives. These calculations provide insights into molecular properties such as HOMO-LUMO gaps, chemical potential, and electrophilicity, aiding in understanding their reactivity and behavior. []

Q10: Does ammonium dithiocarbamate have applications in analytical chemistry?

A10: Yes, ammonium dithiocarbamate and its derivatives like pyrrolidine ammonium dithiocarbamate (APDC) are used as chelating agents in analytical techniques like dispersive liquid-liquid microextraction (DLLME). They form complexes with metal ions like iron, allowing for their extraction and preconcentration from complex matrices like beer prior to analysis by techniques like flame atomic absorption spectrometry (FAAS). [, ]

Q11: What are the potential environmental impacts of ammonium dithiocarbamate, and are there strategies for mitigation?

A11: While specific details on the environmental impact of ammonium dithiocarbamate are limited in the provided research, the use of alternative ligands, optimization of reaction conditions for minimal waste generation, and the development of efficient recycling or degradation strategies could minimize potential negative impacts. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(6Ar,9R)-N-[(1S,2S,4R,7S)-7-benzyl-2-hydroxy-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide](/img/structure/B1368173.png)

![(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-methylbutanoic acid](/img/structure/B1368175.png)

![6-(5-Chloro-2-pyridyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione](/img/structure/B1368180.png)

![Ethyl (R)-[(1-Phenylethyl)amino]acetate](/img/structure/B1368183.png)

![[1-[(5-Bromofuran-2-yl)methyl]piperidin-3-yl]methanol](/img/structure/B1368184.png)